Colestyramine - 11041-12-6

Colestyramine

Catalog Number: EVT-1487653
CAS Number: 11041-12-6
Molecular Formula: C27H47ClN2
Molecular Weight: 435.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Colestyramine binds to bile acids in the intestinal lumen [, , ]. It also interacts with more hydrophobic secondary bile acids in the colon, potentially reducing their diarrheal effects []. Colestyramine has shown binding capacity with phosphate, although weaker compared to other therapeutic agents for hyperphosphatemia []. Additionally, colestyramine has been shown to bind Clostridium difficile toxins A and B [].

Future Directions
  • Optimizing Colestyramine Therapy for BAD: Further research is needed to define the optimal SeHCAT threshold for diagnosing BAD and predicting response to colestyramine []. Investigations into the efficacy of colestyramine in patients with borderline or equivocal SeHCAT retention values, as well as alternative treatment options for non-responders, are crucial.
  • Developing Novel Colonic-Release Formulations: Research into colonic-release formulations of colestyramine, such as A3384, hold promise for improving tolerability and efficacy while minimizing potential negative impacts on FGF19 and bile acid production [].
  • Investigating Colestyramine's Role in Managing Specific Patient Populations: More research is needed to understand the use of colestyramine in specific patient populations, including pregnant women [] and children []. Studies examining the long-term safety and efficacy in these groups are essential.
  • Exploring the Use of Colestyramine in Combination Therapies: Further research should investigate the efficacy and safety of combining colestyramine with other drugs, such as elobixibat, in managing conditions like metabolic dysfunction-associated steatotic liver disease (MASH) [].

Colesevelam

Compound Description: Colesevelam is a bile acid sequestrant that functions by binding bile acids in the intestine, preventing their reabsorption and promoting their excretion. [, , , , , ] It is used to lower low-density lipoprotein cholesterol (LDL-C) levels and is often prescribed as an alternative to Colestyramine due to its improved tolerability profile. []

Colestipol

Compound Description: Colestipol, similar to Colestyramine, is a bile acid sequestrant used as a cholesterol-lowering agent. [, , , , ] It works by binding bile acids in the intestine, preventing their reabsorption and increasing their fecal excretion. This process indirectly lowers serum cholesterol levels.

Relevance: Colestipol and Colestyramine share a common mechanism of action as bile acid sequestrants, ultimately aiming to reduce cholesterol levels. [, , , , ] Both are considered less tolerable options compared to Colesevelam. [, ]

Hydroxypropyl Cellulose (HPC)

Compound Description: Hydroxypropyl Cellulose (HPC) is a non-digestible food additive that has shown potential in reducing stool frequency and improving stool consistency in patients with bile acid malabsorption. [] Its mechanism of action in this context is not fully understood but may involve interactions with secondary bile acids in the colon. []

Relevance: Unlike Colestyramine, which is a bile acid sequestrant, HPC's mechanism of action in treating diarrhea associated with bile acid malabsorption is not primarily through bile acid binding. [] While Colestyramine binds bile acids in the ileum, HPC might exert its effects in the colon by interacting with more hydrophobic secondary bile acids, potentially reducing their ability to stimulate colonic water secretion. []

Pravastatin

Compound Description: Pravastatin is a member of the statin drug class, primarily used to lower cholesterol levels in the blood. [] It acts by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver.

Relevance: Pravastatin and Colestyramine are both employed in the management of hypercholesterolemia but operate via distinct mechanisms. [] While Colestyramine acts by binding bile acids in the gut, Pravastatin inhibits cholesterol synthesis directly within the liver. []

Bezafibrate

Compound Description: Bezafibrate belongs to the fibrate class of drugs and is used to lower lipid levels in the blood. [, ] It primarily acts by activating peroxisome proliferator-activated receptors (PPARs), leading to increased lipoprotein lipase activity and reduced triglyceride levels.

Relevance: Bezafibrate and Colestyramine are both lipid-lowering agents but work through different mechanisms and target different lipid fractions. [, ] While Colestyramine primarily lowers LDL-C by binding bile acids, Bezafibrate reduces triglycerides and elevates HDL-C by activating PPARs. [, ]

Omega-3 Fatty Acids

Compound Description: Omega-3 fatty acids are polyunsaturated fatty acids that are essential for various bodily functions. [] They have been investigated for their potential benefits in managing hypertriglyceridemia, particularly in cases where traditional lipid-lowering drugs are not suitable, such as during pregnancy. []

Relevance: Omega-3 fatty acids provide an alternative approach to managing hypertriglyceridemia, unlike Colestyramine, which primarily targets cholesterol levels. [] The use of Colestyramine during pregnancy is generally discouraged, whereas Omega-3 fatty acids offer a potentially safer alternative for managing triglyceride levels during this period. []

Tauroselcholic [75Selenium] Acid (SeHCAT)

Compound Description: SeHCAT is a synthetic bile acid analog labeled with a radioactive isotope (Selenium-75) used in a diagnostic test for bile acid malabsorption. [, , , , , , ] After oral administration, the retention of SeHCAT in the body is measured over time, with low retention indicating bile acid malabsorption.

Relevance: SeHCAT is not structurally related to Colestyramine but is crucial in diagnosing bile acid malabsorption, a condition often treated with Colestyramine. [, , , , , , ] The SeHCAT test helps determine the appropriateness and potential effectiveness of Colestyramine therapy in patients with chronic diarrhea. [, , , , , , ]

Sotalol

Compound Description: Sotalol is a beta-blocker medication used to regulate heart rhythm. [] It is often prescribed to treat irregular heartbeats such as atrial fibrillation or ventricular tachycardia.

Relevance: The interaction between Sotalol and Colestyramine highlights the potential for drug interactions with bile acid sequestrants. [] Colestyramine, by binding to other substances in the gut, can interfere with the absorption of certain medications like Sotalol. []

Amiodarone

Compound Description: Amiodarone is an antiarrhythmic medication used to treat and prevent life-threatening heart rhythm disorders. []

Relevance: The study involving Amiodarone and Colestyramine demonstrates the ability of Colestyramine to influence the pharmacokinetics of certain drugs, particularly those with enterohepatic circulation. [] Colestyramine can bind to Amiodarone in the gut, potentially reducing its reabsorption and enhancing its elimination from the body. []

Leflunomide

Compound Description: Leflunomide is an immunosuppressive drug used to treat rheumatoid arthritis. [, ] It works by inhibiting an enzyme involved in pyrimidine synthesis, crucial for the proliferation of immune cells.

Relevance: Similar to Amiodarone, Leflunomide exemplifies the potential for drug interactions with Colestyramine. [, ] In cases of Leflunomide-induced lung injury, Colestyramine can be administered to accelerate Leflunomide elimination from the body by interrupting its enterohepatic circulation. []

Elobixibat

Compound Description: Elobixibat is an ileal bile acid transporter inhibitor that blocks the reabsorption of bile acids in the ileum. [] It is being investigated for its potential in treating chronic constipation and other gastrointestinal disorders.

Relevance: While Elobixibat and Colestyramine both influence bile acid levels, they act at different sites and through different mechanisms. [] Elobixibat directly inhibits the transporter responsible for bile acid reabsorption in the ileum, while Colestyramine binds to bile acids in the gut lumen, preventing their reabsorption. []

7α-Hydroxy-4-cholesten-3-one (7αHCO or C4)

Compound Description: 7α-Hydroxy-4-cholesten-3-one (7αHCO or C4) is a precursor in the bile acid synthesis pathway. [, ] Elevated serum levels of 7αHCO can be indicative of increased bile acid synthesis, which is often observed in conditions like bile acid diarrhea.

Relevance: 7αHCO serves as a biomarker for bile acid synthesis and can be used to monitor the effects of treatments for bile acid diarrhea, including Colestyramine. [, ] Changes in 7αHCO levels can reflect the effectiveness of Colestyramine in reducing bile acid synthesis and alleviating symptoms of bile acid diarrhea. [, ]

Fibroblast Growth Factor 19 (FGF19)

Compound Description: Fibroblast Growth Factor 19 (FGF19) is a hormone primarily produced in the ileum in response to bile acid absorption. [, ] FGF19 plays a crucial role in regulating bile acid synthesis in the liver by suppressing the expression of CYP7A1, the rate-limiting enzyme in bile acid production.

Relevance: FGF19 is an essential component of the feedback mechanism controlling bile acid synthesis, which is often disrupted in conditions like bile acid diarrhea. [, ] While Colestyramine can effectively bind bile acids in the gut, it may also interfere with FGF19 production, potentially impacting the long-term regulation of bile acid synthesis. [, ]

Deoxycholate and Taurodeoxycholate

Compound Description: Deoxycholate and taurodeoxycholate are secondary bile acids formed by bacterial metabolism of primary bile acids in the intestine. [] These secondary bile acids are more hydrophobic than their primary counterparts and can contribute to diarrhea by stimulating water secretion in the colon.

Relevance: Understanding the interaction of compounds like Hydroxypropyl Cellulose (HPC) with secondary bile acids like deoxycholate and taurodeoxycholate can provide insights into alternative treatment approaches for bile acid diarrhea. [] While Colestyramine, a bile acid sequestrant, primarily binds bile acids in the ileum, HPC's potential interaction with secondary bile acids in the colon suggests a different mechanism for alleviating diarrhea. []

Overview

Cholestyramine resin is a strongly basic anion-exchange resin primarily used in the medical field to manage cholesterol levels and treat certain gastrointestinal disorders. It is classified as an anion-exchange resin, which means it can bind negatively charged ions, specifically bile acids, in the gastrointestinal tract. This binding prevents their reabsorption, leading to increased bile acid synthesis from cholesterol in the liver. The compound is essentially insoluble in water and is not absorbed into the bloodstream, making it effective for its intended uses.

Source and Classification

Cholestyramine resin is synthesized from unfunctionalized styrene/divinylbenzene copolymer beads through a series of chemical reactions involving chloromethylation and amination processes. It falls under the category of anion-exchange resins, which are utilized in various applications, including pharmaceuticals and water treatment.

Synthesis Analysis

The synthesis of cholestyramine involves several steps:

  1. Chloromethylation: Unfunctionalized styrene/divinylbenzene copolymer beads are chloromethylated using chloromethylating agents.
  2. Amination: The chloromethylated resin is then treated with an amine (often trimethylamine) to form the final cholestyramine product.
  3. Washing and Purification: The product undergoes washing to remove excess reagents and impurities, followed by steam stripping to eliminate organic solvents used during synthesis .

This method has been improved to enhance product palatability and reduce toxicological risks associated with halogenated solvents .

Molecular Structure Analysis

Cholestyramine resin consists of a cross-linked polystyrene matrix with quaternary ammonium functional groups. The general structure can be represented as follows:

  • Chemical Formula: (C8H8)x(C4H4)y(C_8H_8)_{x}(C_4H_4)_{y}
  • Molecular Weight: Varies depending on the degree of cross-linking and functionalization.

The structure allows for effective binding of bile acids due to the presence of positively charged quaternary ammonium groups that attract negatively charged bile acids in the intestinal lumen.

Chemical Reactions Analysis

Cholestyramine primarily engages in ion-exchange reactions with bile acids. When cholestyramine enters the gastrointestinal tract, it binds bile acids through electrostatic interactions, forming an insoluble complex that cannot be reabsorbed. This reaction can be summarized as:

Cholestyramine+Bile AcidsCholestyramine Bile Acid Complex\text{Cholestyramine}+\text{Bile Acids}\rightarrow \text{Cholestyramine Bile Acid Complex}

This complex is then excreted in feces, effectively reducing bile acid levels and prompting increased cholesterol conversion into bile acids by the liver .

Mechanism of Action

Cholestyramine works by interrupting the enterohepatic circulation of bile acids. By binding to bile acids in the intestine:

  1. Inhibition of Reabsorption: Cholestyramine prevents bile acids from being reabsorbed into the bloodstream.
  2. Increased Bile Acid Synthesis: The liver compensates for lost bile acids by converting more cholesterol into bile acids, thereby lowering plasma cholesterol levels, particularly low-density lipoprotein cholesterol .

Clinical studies have shown that cholestyramine can significantly increase serum levels of 7alpha-hydroxycholesterol, a marker for bile acid synthesis, indicating its effectiveness in stimulating hepatic function .

Physical and Chemical Properties Analysis
  • Physical State: Solid (powder or granules)
  • Solubility: Insoluble in water
  • Density: Approximately 0.5 g/cm³
  • pH Range: Stable across a wide pH range but effective within a specific range for binding bile acids.

Cholestyramine's properties allow it to remain intact while traversing the gastrointestinal tract until it reaches areas where it can interact with bile acids effectively.

Applications

Cholestyramine resin has several significant applications:

  1. Hyperlipidemia Treatment: It is primarily used to lower cholesterol levels in patients with hyperlipidemia.
  2. Bile Acid Diarrhea Management: Effective in treating diarrhea caused by excessive bile acid loss.
  3. Pruritus Relief: Used to alleviate itching associated with cholestasis (bile flow obstruction).
  4. Bile Acid Malabsorption Disorders: Helps manage conditions where patients have difficulty absorbing bile acids properly .
Mechanistic Foundations of Cholestyramine Resin

Bile Acid Sequestration: Ion Exchange Mechanisms and Polymer Chemistry

Cholestyramine resin is a quaternary ammonium anion-exchange polymer composed of a polystyrene-divinylbenzene copolymer backbone with covalently bound trimethylbenzylammonium groups [3] [8]. As a strongly basic anion-exchange resin, it operates through electrostatic interactions wherein chloride anions (Cl⁻) on the resin are exchanged for anionic bile acids (e.g., glycocholate, taurocholate) in the duodenum and jejunum [4] [10]. The resin's macroporous structure (pore size >50 nm) enables high-capacity binding (approximately 1-2 mmol bile acids per gram resin) by facilitating bile acid diffusion into the polymer matrix [8].

The binding affinity follows the Hofmeister lyotropic series: conjugated trihydroxy > dihydroxy > unconjugated bile acids [3]. This selective sequestration forms insoluble, non-absorbable complexes that are excreted fecally, reducing the bile acid pool by 20-40% [1] [6]. The polymer's cross-linking density (typically 8% divinylbenzene) balances swelling capacity with mechanical stability, while its hydrophobicity enhances mucoadhesion in the gastrointestinal tract [1] [8].

Table 1: Characteristics of Cholestyramine as an Anion-Exchange Resin

PropertySpecificationFunctional Consequence
Functional GroupQuaternary ammonium (N⁺(CH₃)₃)Permanent positive charge enables anion exchange
Matrix CompositionPolystyrene-divinylbenzene copolymerHydrophobic backbone enhances bile acid affinity
Particle Size0.25–1.43 mm radiusOptimizes surface area-to-volume ratio for binding
Binding Capacity1-2 mmol bile acids/gDose-dependent bile acid depletion
Pore StructureMacroporous (>50 nm slit width)Facilitates diffusion of bile acids into matrix

Disruption of Enterohepatic Circulation: Impact on Cholesterol Homeostasis

The enterohepatic circulation (EHC) normally recovers 95% of intestinal bile acids for hepatic reuse. Cholestyramine interrupts this cycle by reducing bile acid reabsorption by up to 10-fold, triggering a cascade of compensatory metabolic responses [1] [6]:

  • Hepatic cholesterol depletion: Reduced bile acid return upregulates cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol [2] [9].
  • LDL receptor induction: Depleted intracellular cholesterol activates sterol regulatory element-binding protein-2 (SREBP-2), increasing LDL receptor (LDLR) expression on hepatocytes. This enhances plasma LDL clearance, reducing circulating LDL-C by 15-30% [1] [6].
  • Altered lipoprotein composition: Guinea pig studies demonstrate cholestyramine-induced LDL particles become cholesterol-depleted and smaller, reducing their affinity for LDL receptors but increasing susceptibility to oxidation [6] [9].

Notably, hepatocellular feedback mechanisms involve coordinate regulation of bile acid transporters. Cholestyramine feeding in mice induces ileal sodium-bile acid transporter (ISBT) and suppresses hepatic sodium-taurocholate cotransporting polypeptide (NTCP) mRNA, optimizing hepatic bile acid influx during synthetic upregulation [2].

Modulation of Thyroid Hormone Metabolism via Enterohepatic Recycling Inhibition

Thyroid hormones (T3/T4) undergo hepatic conjugation (glucuronidation/sulfation) before biliary excretion. Normally, 20% of conjugated hormones are deconjugated by intestinal bacteria and reabsorbed [1] [10]. Cholestyramine binds these conjugates, preventing their deconjugation and reabsorption:

  • Accelerated hormone elimination: In thyrotoxicosis, enterohepatic recycling increases significantly. Cholestyramine reduces serum total T4 by 20-30% within 7-14 days when combined with antithyroid drugs [1] [10].
  • Refractory thyrotoxicosis management: Case studies confirm enhanced hormone reduction in thyroid storm and factitious thyrotoxicosis, though effects are transient (2-4 weeks) due to compensatory TSH elevation [1].
  • Binding specificity: The resin preferentially absorbs diiodothyronine (T2) and triiodothyronine sulfate (T3S) over unconjugated T3/T4, targeting the dominant enterohepatic metabolites [1].

Farnesoid X Receptor (FXR) Signaling Attenuation and Metabolic Consequences

Bile acids are endogenous FXR ligands. By depleting intestinal bile acids, cholestyramine indirectly attenuates FXR activation, impacting downstream metabolic pathways [1] [5]:

  • Small heterodimer partner (SHP) suppression: Reduced FXR activation decreases SHP expression, derepressing hepatic CYP7A1 and increasing bile acid synthesis [1] [2].
  • Lipogenic modulation: FXR-SHP inhibition indirectly suppresses liver X receptor (LXR)-mediated lipogenesis, preventing significant triglyceride elevation despite increased cholesterol synthesis [5] [9].
  • Glucose metabolism enhancement: Zucker Diabetic Fatty (ZDF) rats treated with cholestyramine showed 50% lower hepatic FXR activity and improved insulin sensitivity independent of LXR activation [5].

Table 2: Metabolic Consequences of FXR Attenuation by Cholestyramine

FXR-Dependent PathwayEffect of CholestyramineMetabolic Outcome
SHP Induction↓ 50-70%Derepression of CYP7A1 → ↑ bile acid synthesis
LXRα ActivationUnchangedPrevents hepatic steatosis despite cholesterol synthesis ↑
Hepatic gluconeogenesis↓ PEPCK/G6Pase expressionReduced fasting hyperglycemia
Intestinal FGF15/19↓ 40%Loss of ileal feedback inhibition on bile acid synthesis

Glucagon-Like Peptide-1 (GLP-1) Secretion Stimulation in Glucose Regulation

Cholestyramine enhances incretin hormone secretion through bile acid-mediated mechanisms in the distal intestine [1] [5]:

  • L-cell stimulation: Depletion of bile acids in the ileum activates TGR5 receptors on enteroendocrine L-cells, triggering GLP-1 and peptide YY (PYY) release [5].
  • Glucose-dependent insulin secretion: In ZDF rats, cholestyramine (4% diet, 5 weeks) increased glucose-stimulated GLP-1 by 3-fold and insulin by 2.5-fold, normalizing HbA1c [5].
  • Synergistic glucose control: Enhanced GLP-1 augments pancreatic β-cell function and suppresses glucagon, reducing fasting glucose by 30% independent of FXR pathways [5].
  • PYY co-secretion: Concurrent PYY elevation slows gastric emptying and intestinal transit, contributing to improved glycemic control [5].

Table 3: Incretin Hormone Changes in Cholestyramine-Treated ZDF Rats

ParameterControl ZDF RatsCholestyramine-TreatedChange (%)
Fasting Glucose315 ± 22 mg/dL112 ± 15 mg/dL↓ 64%
HbA1c9.8 ± 0.5%5.1 ± 0.3%↓ 48%
Glucose-Stimulated GLP-115 ± 3 pM45 ± 6 pM↑ 200%
Glucose-Stimulated Insulin1.8 ± 0.4 ng/mL4.5 ± 0.7 ng/mL↑ 150%
PYY Area Under Curve100 ± 12%185 ± 20%↑ 85%

(Data adapted from [5])

Properties

CAS Number

11041-12-6

Product Name

CHOLESTYRAMINE RESIN

IUPAC Name

azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride

Molecular Formula

C27H47ClN2

Molecular Weight

435.1 g/mol

InChI

InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1

InChI Key

POJQWPZVKOFVHS-UHFFFAOYSA-M

SMILES

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]

Solubility

Insoluble in water, alcohol, benzene, chloroform, ether

Synonyms

Cholestyramine Chloride; Cholestyramine Hydroxide; Cholestyramine Resin; Cholybar; Colestyramin; Colestyramine; Cuemid; LoCholest; MK 135; Quantalan; Questran; Questran Light;

Canonical SMILES

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.